1-Amino-1-(2-fluoro-5-methylphenyl)acetone
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Overview
Description
1-Amino-1-(2-fluoro-5-methylphenyl)acetone is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-fluoro-5-methylphenyl)acetone typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-fluoro-5-methylphenyl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(2-fluoro-5-methylphenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-fluoro-5-methylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
- 1-Amino-1-(2-chloro-5-methylphenyl)acetone
- 1-Amino-1-(2-bromo-5-methylphenyl)acetone
- 1-Amino-1-(2-iodo-5-methylphenyl)acetone
Comparison: 1-Amino-1-(2-fluoro-5-methylphenyl)acetone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Biological Activity
1-Amino-1-(2-fluoro-5-methylphenyl)acetone is a fluorinated amino ketone that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FNO, with a molecular weight of approximately 185.21 g/mol. The presence of the amino group allows for hydrogen bonding, while the fluorine atom and the methyl group influence the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with target molecules, enhancing specificity and reactivity. The fluorine substitution may also modulate the compound's electronic properties, affecting its interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that certain fluorinated compounds showed enhanced inhibition against bacterial strains, suggesting that fluorination may increase the efficacy of antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, compounds containing similar structural motifs have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity . The mechanism involves disrupting microtubule assembly, which is crucial for cell division.
Study on Anticancer Activity
A recent study synthesized several analogs of this compound and evaluated their effects on cancer cell lines. The results indicated that these compounds could cause morphological changes in cancer cells and significantly enhance apoptosis markers at concentrations as low as 1 µM. The most potent compounds exhibited IC50 values ranging from 0.5 to 2 µM against various cancer cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | MDA-MB-231 | 0.75 | Induces apoptosis via caspase activation |
B | HepG2 | 1.25 | Microtubule destabilization |
C | A549 (Lung Cancer) | 0.85 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl ring, particularly with fluorine and methyl substitutions, can significantly enhance the biological activity of these compounds. For instance, increasing lipophilicity through fluorination has been correlated with improved cellular uptake and potency against cancer cells .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(2-fluoro-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
NYRICVACHPSBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)C)N |
Origin of Product |
United States |
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